![molecular formula C20H13N B135651 苯并[a]蒽-7-乙腈 CAS No. 63018-69-9](/img/structure/B135651.png)

苯并[a]蒽-7-乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benz[a]anthracene-7-acetonitrile is a biochemical used for proteomics research . It is a derivative of benzanthracene and serves as an intermediate in the synthesis of growth-inhibitory polycyclic compounds .

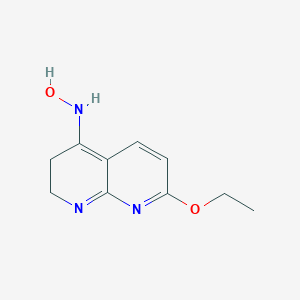

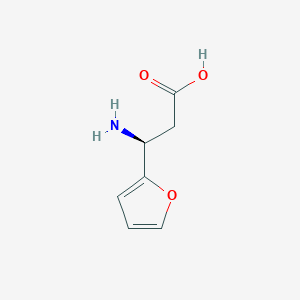

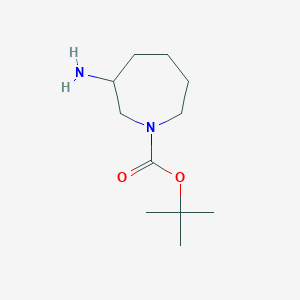

Molecular Structure Analysis

The molecular formula of Benz[a]anthracene-7-acetonitrile is C20H13N, and its molecular weight is 267.32 .科学研究应用

Bone Metabolism Research

Benz[a]anthracene (BaA), a type of polycyclic aromatic hydrocarbon (PAH), has been used in studies to examine the disruption of fish bone metabolism . The effect of BaA on plasma calcium, inorganic phosphorus, osteoblasts, and osteoclasts was investigated . This research helps understand the toxicity of BaA on bone metabolism .

Environmental Contamination Studies

Benz[a]anthracene is produced from incomplete combustion of carbon-containing fuels, leading to environmental contamination . It’s used as a model compound for PAH behavior studies, including transport, transformation, and degradation in ecosystems .

Synthesis of Complex Molecules

Benz[a]anthracene serves as a starting material for the synthesis of complex molecules like dyes, pharmaceuticals, and pesticides . Its unique structure makes it a valuable component in various synthetic applications .

Optoelectronics

Due to its photophysical properties, Benz[a]anthracene is used in the development of Organic Light Emitting Diodes (OLEDs) . Its ability to absorb and emit light at specific wavelengths makes it a valuable component in optoelectronic devices .

Health Risk Assessment

Known for its carcinogenic potential, Benz[a]anthracene poses health risks upon exposure . Studies on its potential health effects and environmental persistence help in formulating strict safety guidelines and handling procedures .

Cytochrome P4501A Induction

Benz[a]anthracene has been identified as a major polycyclic aromatic cytochrome P4501A-inducer in contaminated sediments . This helps in understanding the biochemical effects of environmental contaminants .

安全和危害

作用机制

Target of Action

Benz[a]anthracene-7-acetonitrile is a biochemical used in proteomics research . .

Mode of Action

It is known that the metabolism of benz[a]anthracene, a related compound, involves cytochrome p450 enzymes and epoxide hydrolase . These enzymes lead to the formation of various dihydrodiols, which are further metabolized to form carcinogenic compounds .

Biochemical Pathways

Benz[a]anthracene, a related compound, is known to be involved in the formation of epoxides and dihydrodiols . These metabolites are formed as a result of the action of PAH metabolizing enzymes present in all tissues .

Result of Action

Benz[a]anthracene, a related compound, has been found to be genotoxic and carcinogenic in animal studies . It has been shown to induce tumors in the liver, skin, and lungs of young mice after ingestion, dermal application, and subcutaneous and intraperitoneal injection .

Action Environment

A study on the ozonation of benz[a]anthracene, a related compound, suggests that environmental factors such as temperature and the presence of other chemicals can influence its degradation .

属性

IUPAC Name |

2-benzo[a]anthracen-7-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUUNAACTDWPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212252 |

Source

|

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz[a]anthracene-7-acetonitrile | |

CAS RN |

63018-69-9 |

Source

|

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)